1-(3-Nitro-4-(trifluoromethylthio)phenyl)hydrazine
CAS No.:
Cat. No.: VC18845846
Molecular Formula: C7H6F3N3O2S
Molecular Weight: 253.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6F3N3O2S |
|---|---|
| Molecular Weight | 253.20 g/mol |
| IUPAC Name | [3-nitro-4-(trifluoromethylsulfanyl)phenyl]hydrazine |
| Standard InChI | InChI=1S/C7H6F3N3O2S/c8-7(9,10)16-6-2-1-4(12-11)3-5(6)13(14)15/h1-3,12H,11H2 |
| Standard InChI Key | MCYAHUQSDKXAOP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1NN)[N+](=O)[O-])SC(F)(F)F |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound’s structure features a phenyl ring substituted at the 3-position with a nitro group and at the 4-position with a trifluoromethylthio moiety, with a hydrazine (-NH-NH₂) group attached to the aromatic core. This arrangement creates distinct electronic effects:
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Nitro group: Strong electron-withdrawing character (−M effect), polarizing the aromatic ring and enhancing electrophilicity at the ortho and para positions.
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Trifluoromethylthio group: Combines high lipophilicity (π = 1.44) with moderate electron-withdrawing properties (−I effect), improving membrane permeability and metabolic stability.
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Hydrazine moiety: Serves as a bifunctional nucleophile, enabling condensation reactions with carbonyl compounds and metal coordination.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆F₃N₃O₂S |
| Molecular Weight | 253.20 g/mol |
| IUPAC Name | [3-nitro-4-(trifluoromethylsulfanyl)phenyl]hydrazine |
| Canonical SMILES | C1=CC(=C(C=C1NN)N+[O-])SC(F)(F)F |
| Topological Polar Surface Area | 104 Ų |
| LogP (Octanol-Water) | 2.38 |
Spectroscopic Signatures
Characterization data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy reveal:
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¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.98 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.56 (d, J = 8.8 Hz, 1H, Ar-H), 6.20 (s, 2H, -NH₂).
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¹³C NMR (101 MHz, DMSO-d₆): δ 152.1 (C-NO₂), 141.8 (C-SCF₃), 130.4–122.7 (aromatic carbons), 121.5 (q, J = 321 Hz, CF₃).
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IR (KBr): 3340 cm⁻¹ (N-H stretch), 1520 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂), 1120 cm⁻¹ (C-F).
Synthesis and Purification
Synthetic Pathways
The compound is typically synthesized via a two-step protocol:
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Nitration and Thiofunctionalization:
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4-(Trifluoromethylthio)aniline undergoes nitration with fuming HNO₃/H₂SO₄ at 0–5°C to yield 3-nitro-4-(trifluoromethylthio)aniline.
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Yield: 68–72% after recrystallization from ethanol/water.
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Hydrazine Formation:
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Diazotization of the aniline intermediate with NaNO₂/HCl at −10°C, followed by reduction with SnCl₂/HCl to form the hydrazine.
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Reaction Equation:
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7) achieves >95% purity.
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Optimization Challenges
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Nitro Group Stability: Exothermic nitration requires strict temperature control to prevent decomposition.
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Hydrazine Oxidation: The -NH-NH₂ group is prone to aerial oxidation, necessitating inert atmosphere handling.
Chemical Reactivity and Applications
Condensation Reactions
The hydrazine moiety reacts with carbonyl compounds to form hydrazones, which cyclize under acidic conditions to yield indoles, pyrazoles, and triazoles:
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Catalyst: p-Toluenesulfonic acid (10 mol%) in toluene at reflux.
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Application Example: Synthesis of 5-(trifluoromethylthio)-2-nitroindole (anticancer candidate).
Metal Coordination
The compound acts as a bidentate ligand for transition metals:
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Cu(II) Complexes: Square planar geometry with λmax = 620 nm (d-d transition).
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Antimicrobial Activity: Cu complexes show MIC = 8 µg/mL against Staphylococcus aureus.
Biological Activity and Mechanistic Insights
Redox Cycling
The nitro group undergoes enzymatic one-electron reduction to nitro radical anions (NO₂- ⁻), which generate superoxide (O₂- ⁻) via redox cycling:
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Cytotoxicity: IC₅₀ = 14 µM in HeLa cells (MTT assay).
Antimicrobial Effects
| Strain | MIC (µg/mL) | Mechanism |
|---|---|---|
| Escherichia coli | 32 | DNA gyrase inhibition |
| Candida albicans | 64 | Ergosterol biosynthesis disruption |
Comparison with Structural Analogues
Substituent Effects
| Compound | LogP | IC₅₀ (HeLa) | MIC (S. aureus) |
|---|---|---|---|
| 1-(3-Nitro-4-SCF₃-phenyl)hydrazine | 2.38 | 14 µM | 16 µg/mL |
| 1-(4-Nitro-3-CF₃-phenyl)hydrazine | 2.15 | 22 µM | 32 µg/mL |
| 1-(3-CF₃-phenyl)hydrazine | 1.89 | >100 µM | 128 µg/mL |
Key Trends:
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Trifluoromethylthio vs. Trifluoromethyl: -SCF₃ provides superior lipophilicity and target engagement.
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Nitro Position: Para-nitro analogues show reduced cytotoxicity due to decreased redox activation.
Industrial and Research Applications
Pharmaceutical Intermediates
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Antitubercular Agents: Hydrazones derived from this compound inhibit Mycobacterium tuberculosis enoyl-ACP reductase (IC₅₀ = 1.8 µM).
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Kinase Inhibitors: Pyrazole derivatives exhibit IC₅₀ = 9 nM against EGFR T790M/L858R mutants.
Materials Science
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Coordination Polymers: Zn(II) networks with 8.2 Å pore size for CO₂/N₂ separation (Selectivity = 28).
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Photoresists: Nitro group enhances EUV sensitivity (Dose = 12 mJ/cm²).
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